5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid typically involves the reaction of 5-methyl-1H-pyrazole-3-amine with a suitable carboxylic acid derivative. One common method is the condensation reaction between 5-methyl-1H-pyrazole-3-amine and glutaric anhydride under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrazole ring.
Scientific Research Applications
5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrazole-3-carboxylic acid: A structurally similar compound with a carboxylic acid group at the 3-position of the pyrazole ring.
3-methyl-1-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with a phenyl group at the 1-position and an amino group at the 5-position.
Uniqueness
5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid is unique due to the presence of both an amino group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13N3O3 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6-5-7(12-11-6)10-8(13)3-2-4-9(14)15/h5H,2-4H2,1H3,(H,14,15)(H2,10,11,12,13) |
InChI Key |
TYPDMQMLGMULRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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